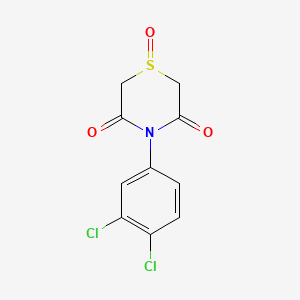

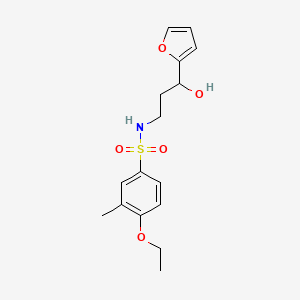

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione, commonly known as 4-DCT, is a synthetic compound with a wide range of applications in scientific research. 4-DCT is a highly reactive compound, with a low melting point and a high boiling point, making it an ideal candidate for laboratory experiments. 4-DCT has been studied for its potential applications in drug design and development, as well as in the field of biochemistry and physiology.

Scientific Research Applications

Preparation of Heterocyclic Compounds

This compound has been used in the preparation of some new heterocyclic compounds with expected biological activity . The heterocyclic compounds synthesized using this compound could have potential applications in various fields, including medicinal chemistry and drug discovery.

Synthesis of Substituted Thiocarbamates

The compound can react with primary or secondary amines to form N-substituted N’-(3,4-dichlorophenyl)thiocarbamates. This reaction could be useful in the synthesis of a variety of organic compounds.

Hydrolysis

In the presence of water, the compound might undergo hydrolysis to yield 3,4-dichloroaniline and carbon dioxide and hydrogen sulfide. This property could be exploited in various chemical processes and reactions.

Synthesis and Labeling

The compound is a versatile organic compound used in various scientific research applications. It can be synthesized through several methods, including the reaction of 3,4-dichloroaniline with thiophosgene or the reaction of 3,4-dichlorobenzoyl chloride with thiourea.

Reactivity with Functional Groups

The compound’s potential lies in its reactivity with various functional groups, allowing the introduction of a dichlorophenylthiocarbamoyl moiety into target molecules. This property could be useful in the synthesis of a wide range of organic compounds.

Agrochemical Applications

Although not directly related to “4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione”, a similar compound, 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, is a pre-emergent agrochemical . It’s possible that “4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione” could have similar applications in the field of agrochemicals.

properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17(16)5-10(13)15/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTXTKQPKRZPHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)

![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412282.png)

![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)

![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)

![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)

![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)

![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)